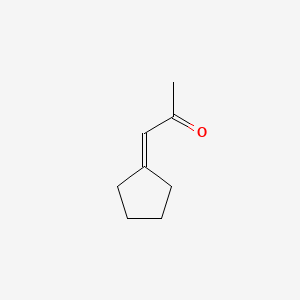

1-Cyclopentylidenepropan-2-one

Beschreibung

1-Cyclopentylidenepropan-2-one is a cyclic ketone featuring a cyclopentylidene group fused to a propan-2-one backbone. Cyclic ketones like this are often intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, or materials science applications. For example, cyclopropane-containing compounds (e.g., 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one, CAS 123989-29-7 ) are valued for their ring strain and reactivity in cycloaddition reactions .

Eigenschaften

Molekularformel |

C8H12O |

|---|---|

Molekulargewicht |

124.18 g/mol |

IUPAC-Name |

1-cyclopentylidenepropan-2-one |

InChI |

InChI=1S/C8H12O/c1-7(9)6-8-4-2-3-5-8/h6H,2-5H2,1H3 |

InChI-Schlüssel |

UTZMTDJSBFQHBK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C=C1CCCC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

1-Cyclopentylidenpropan-2-on kann auf verschiedene Weise synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Kondensation von Cyclopentanon mit Aceton in Gegenwart einer Base, wie z. B. Natriumhydroxid. Die Reaktion verläuft über die Bildung eines Enolat-Zwischenprodukts, das dann eine Aldolkondensation durchläuft, um das gewünschte Produkt zu liefern .

Eine andere Methode beinhaltet die Reaktion von Cyclopentanon mit Propionaldehyd in Gegenwart eines Katalysators, wie z. B. Piperidin. Diese Reaktion verläuft ebenfalls über ein Enolat-Zwischenprodukt, gefolgt von Aldolkondensation .

Industrielle Produktionsmethoden

Die industrielle Produktion von 1-Cyclopentylidenpropan-2-on beinhaltet typischerweise großtechnische Aldolkondensationsreaktionen. Die Reaktionsbedingungen werden optimiert, um die Ausbeute zu maximieren und Nebenprodukte zu minimieren. Häufige industrielle Katalysatoren sind Natriumhydroxid und Piperidin, und die Reaktionen werden unter kontrollierten Temperatur- und Druckbedingungen durchgeführt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-Cyclopentylidenpropan-2-on durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Carbonsäuren oder anderen oxidierten Derivaten oxidiert werden.

Reduktion: Die Reduktion der Ketongruppe kann Alkohole ergeben.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen am Carbonylkohlenstoff eingehen.

Cyclisierung: Die Verbindung kann an Cyclisierungsreaktionen teilnehmen, um komplexere Ringstrukturen zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden üblicherweise verwendet.

Substitution: Nukleophile wie Grignard-Reagenzien (RMgX) und Organolithiumverbindungen (RLi) werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Carbonsäuren und Ketone.

Reduktion: Alkohole.

Substitution: Verschiedene substituierte Ketone und Alkohole.

Cyclisierung: Cyclopentenone und andere cyclische Verbindungen.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 1-Cyclopentylidenpropan-2-on beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Verbindung kann je nach Reaktionsbedingungen als Nukleophil oder Elektrophil wirken. Sie kann kovalente Bindungen mit anderen Molekülen bilden, was zur Bildung neuer chemischer Einheiten führt. Die an seinen Reaktionen beteiligten Pfade umfassen nukleophile Addition, elektrophile Substitution und Cyclisierung.

Wirkmechanismus

The mechanism of action of 1-cyclopentylidenepropan-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its reactions include nucleophilic addition, electrophilic substitution, and cyclization .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a detailed comparison of 1-Cyclopentylidenepropan-2-one with structurally or functionally related compounds, based on available

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| This compound | Not provided | C₈H₁₀O | 122.16 g/mol* | Cyclopentylidene, ketone |

| 2,5-Di(cyclopentylidene)cyclopentan-1-one | 5682-82-6 | C₁₅H₂₀O | 216.32 g/mol | Dual cyclopentylidene, ketone |

| 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one | 123989-29-7 | C₁₂H₁₁ClO | 206.67 g/mol | Chlorophenyl, cyclopropyl, ketone |

| 1-(2-Thienyl)-1-propanone | 13679-75-9 | C₇H₈OS | 140.20 g/mol | Thiophene, ketone |

*Calculated based on molecular formula.

Table 2: Chemical Reactivity and Hazards

Key Research Findings and Gaps

Structural Influence on Reactivity : Cyclopentylidene and cyclopropyl groups confer distinct steric and electronic effects. For example, cyclopropane rings in 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one enhance reactivity in ring-opening reactions , whereas conjugated cyclopentylidene systems (as in 2,5-Di(cyclopentylidene)cyclopentan-1-one) may stabilize intermediates .

Biologische Aktivität

1-Cyclopentylidenepropan-2-one, a compound with potential pharmacological applications, has garnered interest for its biological activity, particularly as a modulator of specific receptors involved in immune responses. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclopentylidene moiety attached to a propan-2-one backbone. Its structure can be represented as follows:

Modulation of RORγ Receptors

Research indicates that this compound functions as a modulator of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ). RORγ is crucial in regulating immune responses, particularly in the differentiation of T helper 17 (Th17) cells, which are implicated in various autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

Mechanism of Action:

- RORγ Activation: The compound binds to RORγ and influences its transcriptional activity, potentially reducing the expression of pro-inflammatory cytokines like IL-17 and IL-22 .

- Th17 Cell Differentiation: By modulating RORγ activity, this compound may alter the differentiation pathway of naive T cells into Th17 cells, thereby impacting autoimmune disease progression .

Study on Autoimmune Disease Models

A series of preclinical studies have been conducted to evaluate the efficacy of this compound in animal models of autoimmune diseases:

| Study | Model | Findings |

|---|---|---|

| Study A | EAE Model (Multiple Sclerosis) | Administration of the compound resulted in reduced clinical scores and inflammation markers. |

| Study B | Collagen-Induced Arthritis | Significant decrease in joint swelling and inflammatory cytokine levels was observed. |

These studies suggest that the compound may possess therapeutic potential for treating autoimmune conditions through its action on RORγ.

Pharmacological Implications

The modulation of RORγ by this compound opens avenues for developing new treatments targeting Th17-related pathologies. The ability to inhibit or enhance RORγ activity could lead to novel therapeutic strategies for managing inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.